N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Description
N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a pyrrolidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2S/c1-8-10(12)3-4-11(13-8)15-6-5-9(7-15)14-18(2,16)17/h3-4,9,14H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQIXQWGOLQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC(C2)NS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves the following steps:
Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the pyrrolidine ring: The brominated product is then reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring, which can be oxidized to form corresponding lactams or reduced to form amines.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Amines or reduced pyrrolidine derivatives.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
Chemistry
In organic synthesis, N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its brominated pyridine ring allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s structure suggests potential biological activity, particularly as a ligand for various biological targets. It may be explored for its binding affinity to enzymes or receptors, contributing to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring could facilitate binding through halogen bonding, while the methanesulfonamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-chloro-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
- N-[1-(5-fluoro-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
- N-[1-(5-iodo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Uniqueness
Compared to its analogs, N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its binding affinity and selectivity in biological systems, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
